Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate, or EFPA, is an organic compound that is used in a variety of different applications. It is a colorless liquid with a melting point of -48.3°C and a boiling point of 87.9°C. EFPA is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in the preparation of pharmaceuticals, and a solvent in the laboratory.
Mechanism Of Action
EFPA acts as a nucleophile in organic reactions, meaning that it is capable of forming covalent bonds with other molecules. It is also capable of forming hydrogen bonds with other molecules, which can increase the rate of reaction. EFPA can also act as a Lewis acid, meaning that it can accept electrons from other molecules.
Biochemical And Physiological Effects
EFPA is not known to have any biochemical or physiological effects in humans or other organisms. However, it is known to be toxic if inhaled or ingested, and it can cause skin irritation if it comes into contact with the skin.
Advantages And Limitations For Lab Experiments
EFPA has several advantages for laboratory experiments. It is a versatile compound that can be used as a reagent, a catalyst, and a solvent in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, EFPA is toxic and should be handled with care when used in laboratory experiments.
Future Directions
In the future, EFPA may be used in the preparation of novel fluorinated compounds and in the development of new pharmaceuticals. It may also be used as a reagent in the synthesis of fluorinated polymers and in the preparation of fluorescent dyes. Additionally, EFPA may be used as a catalyst in organic reactions and as a solvent in laboratory experiments. Finally, EFPA may be used as a reagent in the synthesis of fluorinated peptides.
Scientific Research Applications
EFPA has a variety of applications in scientific research. It is used as a reagent for the synthesis of fluorinated compounds, such as fluorinated peptides, and for the preparation of pharmaceuticals. It is also used as a catalyst in organic reactions and as a solvent in laboratory experiments. EFPA is also used in the synthesis of fluorinated polymers and in the preparation of fluorescent dyes.
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWORDDMSCLNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.